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  • Product: Methyl 2-methyldodecanoate
  • CAS: 55554-08-0

Core Science & Biosynthesis

Foundational

Methyl 2-methyldodecanoate chemical properties and structure

The following technical guide provides an in-depth analysis of Methyl 2-methyldodecanoate, structured for researchers and drug development professionals. Chemical Identity, Synthesis, and Analytical Profiling of a Key Br...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Methyl 2-methyldodecanoate, structured for researchers and drug development professionals.

Chemical Identity, Synthesis, and Analytical Profiling of a Key Branched Fatty Acid Ester

Executive Summary

Methyl 2-methyldodecanoate (CAS 55554-08-0 ) is a methylated fatty acid ester (FAME) characterized by a methyl branch at the


-carbon (C2) position.[1][2][3] Unlike its straight-chain isomer methyl tridecanoate, this compound exhibits unique physicochemical properties due to steric hindrance at the ester linkage. It serves as a critical biomarker in marine geochemistry (specifically for Trichodesmium cyanobacteria blooms), a component in insect pheromone signaling, and a chiral intermediate in the synthesis of complex lipids. This guide outlines its structural properties, validated synthetic pathways, and specific mass spectrometric fragmentation patterns required for confident identification.

Chemical Identity & Physicochemical Properties[4][5][6][7][8][9]

The introduction of a methyl group at the C2 position breaks the linearity of the fatty acid chain, lowering the freezing point relative to its straight-chain equivalent and altering its interaction with stationary phases in gas chromatography.

Table 1: Physicochemical Profile
PropertyDataNotes
IUPAC Name Methyl 2-methyldodecanoate
CAS Registry Number 55554-08-0 Distinct from Methyl dodecanoate (111-82-0)
Molecular Formula

Isomeric with Methyl tridecanoate
Molecular Weight 228.37 g/mol
Chirality Yes (C2 center)Exists as (

) and (

) enantiomers
Boiling Point ~275–285 °C (est.)Higher than Methyl dodecanoate (262 °C) due to increased MW
Refractive Index ~1.435 (est.)[4][5][6]
Solubility Immiscible in water; Soluble in hexane, DCM, MeOHLipophilic character dominates

Structural Analysis & Stereochemistry

The defining feature of Methyl 2-methyldodecanoate is the chiral center at C2 . In biological systems, such as preen gland waxes or bacterial lipids, the stereochemistry is often highly conserved, typically favoring the (


)-configuration in bacterial synthases, though racemic mixtures are common in non-enzymatic synthesis.
Steric Implications

The


-methyl group provides steric bulk that:
  • Retards Hydrolysis: The ester bond is less accessible to nucleophilic attack compared to straight-chain methyl dodecanoate.

  • Modulates Melting Point: The branching disrupts crystal packing, lowering the melting point and enhancing fluidity at lower temperatures—a trait exploited by organisms in cold environments.

Synthetic Pathways

Two primary methodologies exist for the synthesis of Methyl 2-methyldodecanoate. The Direct


-Alkylation  is preferred for small-scale, high-precision laboratory synthesis, while Malonic Ester Synthesis  is robust for larger batches.
Method A: Direct -Alkylation (Kinetic Control)

This method utilizes Lithium Diisopropylamide (LDA) to generate an enolate, which is then trapped with a methyl halide.

  • Precursor: Methyl dodecanoate (Lauric acid methyl ester).[7]

  • Reagents: LDA (THF, -78°C), Methyl Iodide (MeI).

  • Mechanism: Deprotonation at C2 creates a nucleophilic enolate. Steric hindrance directs the alkylation, but mono-methylation must be controlled to avoid dimethylation.

Method B: Malonic Ester Synthesis (Thermodynamic Control)

A classic route involving the alkylation of diethyl methylmalonate with decyl bromide, followed by hydrolysis and decarboxylation.

Visualization of Synthetic Workflow

The following diagram illustrates the Direct


-Alkylation pathway, chosen for its relevance to isotopic labeling and research applications.

SynthesisPathway Start Methyl Dodecanoate (C13H26O2) Enolate Lithium Enolate Intermediate Start->Enolate Deprotonation (C2) LDA Lithium Diisopropylamide (LDA) / THF / -78°C LDA->Enolate Product Methyl 2-methyldodecanoate (Racemic) Enolate->Product SN2 Alkylation MeI Methyl Iodide (MeI) MeI->Product

Caption: Figure 1. Synthesis via direct


-alkylation of methyl dodecanoate using LDA and Methyl Iodide.

Analytical Characterization: Mass Spectrometry

Identification of Methyl 2-methyldodecanoate relies heavily on Gas Chromatography-Mass Spectrometry (GC-MS). The


-methyl branch induces a specific shift in the McLafferty Rearrangement  ion, distinguishing it from straight-chain isomers.
The McLafferty Shift
  • Straight Chain (e.g., Methyl Dodecanoate): The classic McLafferty rearrangement yields a base peak at m/z 74 .

  • 
    -Methyl Branched (Methyl 2-methyldodecanoate):  The presence of the methyl group on the 
    
    
    
    -carbon shifts the fragment mass by +14 units.
    • Diagnostic Ion: m/z 88

    • Mechanism:

      
      -hydrogen transfer to the carbonyl oxygen, followed by cleavage of the 
      
      
      
      -
      
      
      bond.
Fragmentation Pathway Diagram

Caption: Figure 2. EI-MS fragmentation highlighting the diagnostic m/z 88 shift characteristic of 2-methyl FAMEs.

Chromatographic Retention

In non-polar GC columns (e.g., DB-5, HP-5), Methyl 2-methyldodecanoate elutes:

  • After Methyl dodecanoate (C13 straight chain).

  • Before Methyl tridecanoate (C14 straight chain).

  • Kovats Index (RI): Approximately 1553 (on DB-5 type phases), distinct from the straight chain C13 (~1525) and C14 (~1625).

Biological & Industrial Applications[12][13][14]

Marine Geochemistry Biomarker

Methyl 2-methyldodecanoate (and its corresponding acid) has been identified as a specific biomarker for blooms of the cyanobacterium Trichodesmium erythraeum. The unique branching pattern serves as a "fingerprint" in lipid analysis, allowing researchers to track historical blooms in sediment cores or water samples.

Pheromone Biochemistry

In arthropods, methylated fatty acids often function as contact pheromones or precursors to volatile signals. The specific stereochemistry (


 vs 

) at the C2 position is critical for biological activity, often requiring asymmetric synthesis for behavioral assays.
Biofuel Properties

Research into branched FAMEs suggests that


-methylation improves the cold flow properties  (pour point and cloud point) of biodiesel compared to straight-chain esters, without significantly compromising oxidative stability.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of Methyl 2-methyldodecanoate (10 mmol scale).

  • Preparation: Flame-dry a 50 mL round-bottom flask; flush with Argon.

  • Enolization: Add anhydrous THF (15 mL) and diisopropylamine (1.5 mL, 11 mmol). Cool to -78°C. Add n-BuLi (11 mmol) dropwise. Stir for 30 min to generate LDA.

  • Addition: Add Methyl Dodecanoate (2.14 g, 10 mmol) in THF (5 mL) dropwise over 10 min. Stir at -78°C for 1 hour.

  • Alkylation: Add Methyl Iodide (0.75 mL, 12 mmol) dropwise.

  • Warming: Allow solution to warm to room temperature over 2 hours.

  • Quench: Quench with saturated

    
     solution (10 mL).
    
  • Extraction: Extract with Diethyl Ether (3 x 20 mL). Wash combined organics with brine, dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane:Ethyl Acetate 95:5) to separate from unreacted starting material and dimethylated byproducts.

References

  • D. B. Stong, et al. (2021). Production of Two Highly Abundant 2-Methyl-Branched Fatty Acids by Blooms of the Globally Significant Marine Cyanobacteria Trichodesmium erythraeum. ACS Omega. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center . (n.d.). Methyl dodecanoate (Straight chain comparison data). National Institute of Standards and Technology. Retrieved from [Link]

  • PubChem . (n.d.). Methyl 2-methyldecanoate (Homologous series reference). National Center for Biotechnology Information. Retrieved from [Link]

  • Schulz, S. (2001). The Chemistry of Pheromones and Other Semiochemicals II. Topics in Current Chemistry.

Sources

Exploratory

A Comparative Analysis of Methyl 2-methyldodecanoate and Methyl Dodecanoate for Researchers and Drug Development Professionals

An In-depth Technical Guide to Understanding the Impact of Alpha-Methylation on a C12 Fatty Acid Ester Authored by: A Senior Application Scientist Abstract The subtle introduction of a methyl group at the alpha-position...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Understanding the Impact of Alpha-Methylation on a C12 Fatty Acid Ester

Authored by: A Senior Application Scientist

Abstract

The subtle introduction of a methyl group at the alpha-position of a long-chain fatty acid ester can induce significant alterations in its physicochemical properties, biological activity, and analytical profile. This technical guide provides a comprehensive comparative analysis of Methyl 2-methyldodecanoate (CAS 55554-08-0) and its linear isomer, methyl dodecanoate (CAS 111-82-0). This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and potential applications of these molecules. By examining their structural differences, we will delve into the resulting variations in physical properties, spectroscopic signatures, and potential biological implications, providing a foundational understanding for their use in research and development.

Introduction: The Significance of Molecular Isomerism

In the realm of organic chemistry and drug development, isomerism plays a pivotal role in defining the properties and function of a molecule. Even a minor structural modification, such as the addition or relocation of a methyl group, can profoundly impact a compound's behavior. This guide focuses on two such isomers: the linear fatty acid methyl ester (FAME), methyl dodecanoate, and its alpha-branched counterpart, Methyl 2-methyldodecanoate.

Methyl dodecanoate, the methyl ester of lauric acid, is a well-characterized compound found in various natural sources and is utilized in a range of industrial applications, including the production of biodiesel, surfactants, and as an emollient in cosmetics.[1] Its straight-chain structure imparts properties typical of saturated fatty acid esters.

Conversely, Methyl 2-methyldodecanoate represents a more specialized molecule. Branched-chain fatty acids and their esters are known to possess unique characteristics, including altered melting points, viscosity, and oxidative stability compared to their linear isomers.[2] These differences can translate to distinct biological activities, making them intriguing candidates for investigation in various fields, including drug delivery and as bioactive molecules themselves. This guide will systematically explore the known and inferred differences between these two compounds to provide a clear understanding of the consequences of alpha-methylation.

Structural and Physicochemical Properties: A Tale of Two Isomers

The fundamental difference between Methyl 2-methyldodecanoate and methyl dodecanoate lies in their chemical structures, which directly influences their physical properties.

dot

Structures cluster_MD Methyl Dodecanoate cluster_M2MD Methyl 2-methyldodecanoate MD_img M2MD_img

Caption: Chemical structures of Methyl Dodecanoate and Methyl 2-methyldodecanoate.

The presence of the methyl group at the C-2 position in Methyl 2-methyldodecanoate introduces steric hindrance and disrupts the uniform packing that is possible with the linear chains of methyl dodecanoate. This disruption is a key determinant of their differing physical properties.

PropertyMethyl DodecanoateMethyl 2-methyldodecanoate (Predicted/Inferred)References
CAS Number 111-82-055554-08-0
Molecular Formula C₁₃H₂₆O₂C₁₄H₂₈O₂
Molecular Weight 214.34 g/mol 228.37 g/mol [3]
Melting Point 4-5 °CLower than methyl dodecanoate[2][4]
Boiling Point 262 °CExpected to be slightly lower or similar[4]
Density 0.87 g/mL at 25 °CExpected to be slightly lower[4]
Oxidative Stability GoodExcellent[2]

Expertise & Experience Insights: The lower melting point of branched-chain esters is a direct consequence of the reduced efficiency of crystal lattice packing due to the methyl branch. This property is particularly relevant in applications requiring fluidity at lower temperatures, such as in lubricants or certain drug formulations. The enhanced oxidative stability of saturated branched-chain esters compared to their unsaturated counterparts is a significant advantage in applications where chemical inertness is paramount.[2]

Synthesis Strategies: From Linear to Branched

The synthesis of these two esters employs different strategic approaches, reflecting their structural disparity.

Synthesis of Methyl Dodecanoate

Methyl dodecanoate is commonly synthesized through the Fischer esterification of dodecanoic acid (lauric acid) with methanol in the presence of an acid catalyst, such as sulfuric acid. Alternatively, it can be produced by the transesterification of triglycerides (found in oils like coconut oil) with methanol, a primary method for biodiesel production.

dot

MD_Synthesis DodecanoicAcid Dodecanoic Acid MethylDodecanoate Methyl Dodecanoate DodecanoicAcid->MethylDodecanoate Methanol Methanol Methanol->MethylDodecanoate AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->MethylDodecanoate Catalyzes Water Water MethylDodecanoate->Water Byproduct

Caption: Fischer esterification for the synthesis of Methyl Dodecanoate.

Synthesis of Methyl 2-methyldodecanoate

The synthesis of α-methyl branched esters like Methyl 2-methyldodecanoate typically involves the alkylation of the corresponding linear ester. A common method is the deprotonation of the α-carbon of methyl dodecanoate using a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which is then alkylated with a methylating agent like methyl iodide.

dot

M2MD_Synthesis MethylDodecanoate Methyl Dodecanoate Enolate Enolate Intermediate MethylDodecanoate->Enolate Deprotonation LDA LDA (Strong Base) LDA->Enolate Methyl2Methyldodecanoate Methyl 2-methyldodecanoate Enolate->Methyl2Methyldodecanoate Alkylation MethylIodide Methyl Iodide (CH₃I) MethylIodide->Methyl2Methyldodecanoate

Caption: Synthesis of Methyl 2-methyldodecanoate via enolate alkylation.

Trustworthiness through Self-Validating Systems: The success of the alkylation reaction is highly dependent on the choice of a strong, non-nucleophilic base like LDA to ensure complete enolate formation and minimize side reactions. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.

Analytical Characterization: Differentiating the Isomers

Distinguishing between Methyl 2-methyldodecanoate and methyl dodecanoate requires analytical techniques that are sensitive to their structural differences. Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful tool for this purpose.

Gas Chromatography (GC)

Due to the presence of the methyl branch, Methyl 2-methyldodecanoate will have a slightly different retention time on a GC column compared to methyl dodecanoate. Typically, on a non-polar column, the branched isomer will have a slightly shorter retention time than the linear isomer of the same carbon number due to its more compact structure.

Mass Spectrometry (MS)

The mass spectra of these two isomers, while showing the same molecular ion (if the starting dodecanoate is used for the branched synthesis), will exhibit distinct fragmentation patterns.

  • Methyl Dodecanoate: The mass spectrum is characterized by a prominent McLafferty rearrangement peak at m/z 74, which is indicative of a straight-chain fatty acid methyl ester. Other significant fragments are observed at m/z 87, 101, 143, and 199, corresponding to the loss of alkyl fragments from the hydrocarbon chain.

  • Methyl 2-methyldodecanoate: The presence of the methyl group at the C-2 position alters the fragmentation pattern. The ion at m/z 88, resulting from a cleavage between C2 and C3, becomes more prominent, while the McLafferty peak at m/z 74 is still present but may be less intense. The fragmentation pattern will show a characteristic shift in the series of ions corresponding to the alkyl chain.

Experimental Protocol: GC-MS Analysis of Fatty Acid Methyl Esters

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the fatty acid methyl ester in a suitable solvent such as hexane or dichloromethane.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Analyze the resulting chromatogram for retention times and the mass spectrum of each peak for characteristic fragmentation patterns.

Applications and Biological Relevance

While methyl dodecanoate has established applications, the potential of Methyl 2-methyldodecanoate is an area of active research, largely inferred from the known properties of branched-chain fatty acids.

Methyl Dodecanoate
  • Industrial Applications: Used as a surfactant, emulsifier, and in the production of biodiesel.[1]

  • Cosmetics and Personal Care: Acts as an emollient and skin conditioning agent.[1]

  • Flavor and Fragrance: Utilized as a flavoring agent in the food industry.[5]

Methyl 2-methyldodecanoate and Branched-Chain Esters
  • Drug Development and Delivery: The altered lipophilicity and membrane fluidity caused by branched chains can be exploited in drug delivery systems. The "magic methyl" effect, where the addition of a methyl group can improve a drug's metabolic stability and binding affinity, is a well-known concept in medicinal chemistry.[6] While not directly a drug, the principles can apply to excipients and delivery vehicles.

  • Bioactive Potential: Branched-chain fatty acids have been shown to possess various biological activities, including anti-cancer and anti-inflammatory properties. Further research into Methyl 2-methyldodecanoate could reveal similar therapeutic potential.

  • Specialty Lubricants and Materials: The favorable low-temperature properties and oxidative stability of branched-chain esters make them suitable for use as specialty lubricants and plasticizers.[2]

Expertise & Experience Insights: The exploration of branched-chain fatty acid esters in drug development is a promising frontier. Their ability to modulate cell membrane properties could be harnessed to enhance the permeability of drugs or to act as signaling molecules themselves. The increased metabolic stability conferred by the alpha-methyl group can also be advantageous in prolonging the in vivo half-life of a therapeutic agent if this moiety were to be incorporated.

Conclusion

The comparison between Methyl 2-methyldodecanoate and methyl dodecanoate serves as a compelling case study on the profound impact of subtle structural modifications. The introduction of a single methyl group at the alpha-position transforms a common linear fatty acid ester into a molecule with distinct physicochemical properties, a unique analytical signature, and a different landscape of potential applications. For researchers and drug development professionals, understanding these differences is crucial for the rational design of new materials, therapeutic agents, and delivery systems. While much of the specific data for Methyl 2-methyldodecanoate is still emerging, the foundational principles derived from the study of branched-chain fatty acids provide a strong framework for its future investigation and exploitation.

References

  • FooDB. (2019). Showing Compound Methyl dodecanoate (FDB003011). Retrieved from [Link]

  • Taylor & Francis. (n.d.). Branched-chain fatty acids – Knowledge and References. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-methyldecanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel fatty acid methyl esters from the actinomycete Micromonospora aurantiaca. Retrieved from [Link]

  • ResearchGate. (n.d.). Production of Two Highly Abundant 2-Methyl-Branched Fatty Acids by Blooms of the Globally Significant Marine Cyanobacteria Trichodesmium erythraeum. Retrieved from [Link]

  • Juniper Publishers. (2021). Magic Methyl Effects in Drug Design. Retrieved from [Link]

  • NIST. (n.d.). Dodecanoic acid, methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Laurate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl laurate. Retrieved from [Link]

Sources

Foundational

The Role of Branched Fatty Acid Methyl Esters (BFAMEs) in Bacterial Volatiles

The following technical guide details the role, biosynthesis, and analysis of Branched Fatty Acid Methyl Esters (BFAMEs) as specific bacterial volatiles. Technical Guide for Research & Drug Development Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, biosynthesis, and analysis of Branched Fatty Acid Methyl Esters (BFAMEs) as specific bacterial volatiles.

Technical Guide for Research & Drug Development

Executive Summary: The Biological Signal vs. The Analytical Artifact

For decades, Fatty Acid Methyl Esters (FAMEs) have been primarily viewed by microbiologists as analytical artifacts—derivatives created chemically from membrane phospholipids to identify bacteria (e.g., via the MIDI Sherlock™ system). However, recent high-resolution volatilomics has overturned this dogma.

We now know that specific bacterial genera—notably Chitinophaga, Pseudomonas, and Streptomyces—possess dedicated biosynthetic machinery to actively methylate and volatilize branched-chain fatty acids. Unlike their membrane-bound counterparts, these Volatile BFAMEs function as long-range signaling molecules, antimicrobial agents, and inter-kingdom mediators.

This guide distinguishes these naturally occurring volatiles from laboratory derivatives and outlines their potential as biomarkers and therapeutic scaffolds.

Biosynthetic Origins: Engineering Volatility

The production of volatile BFAMEs requires two distinct metabolic modules: the synthesis of a branched fatty acid scaffold and a specific termination step that converts the acid into a volatile ester.

The Branching Mechanism

Branched chains (iso- and anteiso-) originate from the recruitment of branched-chain amino acids (BCAAs) as primers for fatty acid synthesis.

  • Leucine

    
     Iso-odd fatty acids.
    
  • Valine

    
     Iso-even fatty acids.
    
  • Isoleucine

    
     Anteiso-odd fatty acids.
    
The Methylation "Switch"

Standard fatty acid synthesis ends with the cleavage of the acyl-carrier protein (ACP) to form a free fatty acid or its incorporation into a phospholipid. In volatile producers, a specific S-adenosylmethionine (SAM)-dependent fatty acid methyltransferase (FAMT) intercepts the free fatty acid. This enzyme transfers a methyl group to the carboxyl head, neutralizing the charge and drastically increasing vapor pressure, allowing the molecule to diffuse through the cell membrane and into the headspace.

Pathway Visualization

The following diagram illustrates the divergence between membrane lipid synthesis and volatile BFAME production.

BFAME_Biosynthesis BCAA Branched-Chain Amino Acids (Val, Leu, Ile) Keto Alpha-Keto Acids BCAA->Keto Transamination Primer Branched Acyl-CoA Primers Keto->Primer Decarboxylation FAS FAS II Elongation (FabH, FabF) Primer->FAS Initiation AcylACP Branched Acyl-ACP FAS->AcylACP Elongation Membrane Phospholipid Integration (Membrane Fluidity) AcylACP->Membrane PlsX/PlsY FreeFA Free Branched Fatty Acid AcylACP->FreeFA Thioesterase BFAME Volatile BFAME (Signal/Weapon) FreeFA->BFAME SAM-dependent Methyltransferase

Figure 1: Divergence of branched fatty acid flux toward membrane integration vs. volatile esterification via SAM-dependent methylation.

Ecological & Pharmacological Functions

Volatile BFAMEs are not metabolic waste; they are bioactive compounds with specific targets.

Antimicrobial & Nematicidal Activity

Branched volatiles exhibit higher toxicity than straight-chain analogs due to their ability to perturb the lipid bilayers of competing organisms.

  • Mechanism: The methyl ester headgroup allows rapid penetration of the cell wall, while the branched tail disrupts membrane packing order (van der Waals interactions), causing leakage of electrolytes.

  • Target Specificity: Chitinophaga species release methyl (S)-2-methylalkanoates that inhibit fungal growth, acting as a competitive defense mechanism in soil microbiomes.

Quorum Sensing Modulation

Certain BFAMEs act as "signal jammers." Their structural similarity to Diffusible Signal Factors (DSF) or Acyl-Homoserine Lactones (AHLs) allows them to bind to quorum sensing receptors without activating them, effectively blinding competitors to their own population density.

Quantitative Data: Activity Profile

Table 1: Bioactivity of Select Bacterial Volatile Esters

Compound ClassSource OrganismTarget / FunctionMechanism of Action
Methyl (S)-2-methylalkanoates Chitinophaga Fx7914Fungi & BacteriaMembrane depolarization; specific inhibition of fungal growth.
Methyl benzoate Pseudomonas aeruginosaS. aureusDisruption of cellular respiration; antibiofilm activity.
12-Methyl-tetradecanoic acid methyl ester Streptomyces spp.NematodesChemotactic repulsion; toxicity at high concentrations.
Polycyclopropanated FAMEs Streptomyces coelicolorHigh-Energy BiofuelIntracellular carbon storage (unusual high energy density).

Analytical Methodologies: Distinguishing Volatiles from Artifacts

Crucial Warning: Standard FAME analysis (saponification of cells) destroys the distinction between free volatiles and membrane lipids. To study volatile BFAMEs, you must use non-destructive headspace sampling.

Workflow: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol ensures you are detecting naturally emitted compounds, not chemical derivatives.

Step-by-Step Protocol:

  • Culture Preparation:

    • Inoculate bacteria (e.g., Chitinophaga) in 20 mL GC vials containing 5 mL of nutrient-rich agar (slant).

    • Control: Uninoculated media vial (mandatory to subtract background).

    • Incubate at optimal temp (e.g., 30°C) until mid-exponential phase (24–48 h).

  • Equilibration:

    • Transfer vial to a heating block at 40°C–60°C for 30 minutes to promote volatilization.

  • Extraction (SPME):

    • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is optimal for covering the polarity range of esters.

    • Expose fiber to the headspace for 30–60 minutes. Do not let the fiber touch the agar.

  • Desorption & Analysis (GC-MS):

    • Desorb at 250°C for 3 minutes in splitless mode.

    • Column: Non-polar (e.g., DB-5ms) for general separation; Chiral column (e.g., Beta-DEX) required to determine stereochemistry (R vs S isomers).

Data Interpretation: The "Artifact Check"

How to confirm the BFAME is natural and not a breakdown product?

  • The Methanol Test: If you used methanol in any extraction step prior to GC injection, the FAME might be artificial. HS-SPME is solvent-free, eliminating this risk.

  • Isotope Labeling: Feed the culture with

    
    C-labeled Methionine (the methyl donor for SAM). If the detected BFAME carries the label on the ester group, it is biologically synthesized.
    

Analytical_Workflow Start Start: Bacterial Sample Decision Goal: Volatile Profiling or Membrane ID? Start->Decision MembranePath Membrane ID (MIDI) Decision->MembranePath Taxonomy VolatilePath Volatile Profiling Decision->VolatilePath Function/Signaling Saponification Saponification & Methylation (Destructive) MembranePath->Saponification Result1 Total Cellular FAMEs (Not Volatiles) Saponification->Result1 SPME Headspace SPME (Solvent-Free) VolatilePath->SPME GCMS GC-MS Analysis (Chiral Column) SPME->GCMS Result2 Identification of Natural Volatile BFAMEs GCMS->Result2

Figure 2: Decision tree for analytical workflows. Note that Saponification creates FAMEs chemically, whereas SPME captures biologically produced volatiles.

Applications in Drug Development

The unique properties of bacterial BFAMEs offer novel avenues for pharmaceutical research:

  • Diagnostic Biomarkers:

    • Breath analysis for infection. Specific BFAME profiles can distinguish Pseudomonas lung infections from other pathogens in cystic fibrosis patients without invasive lavage.

  • Novel Antimicrobial Scaffolds:

    • Synthetic analogs of Chitinophaga BFAMEs (e.g., methyl 2,7-dimethyloctanoate) are being investigated as topical antifungals that penetrate biofilms better than standard azoles.

  • Adjuvants:

    • Using volatile esters to permeabilize bacterial membranes, potentially restoring sensitivity to legacy antibiotics (e.g., beta-lactams) in resistant strains.

References

  • Volatile methyl esters of medium chain length from the bacterium Chitinophaga Fx7914. Source: National Institutes of Health (NIH) / PubMed Context: Primary identification of novel branched volatile esters and their biosynthetic pathway via SAM.

  • Fatty Acid Methyl Esters From the Coral-Associated Bacterium Pseudomonas aeruginosa Inhibit Virulence and Biofilm Phenotypes. Source: National Institutes of Health (NIH) / PubMed Context: Demonstrates the functional role of volatile esters as antibiofilm and antivirulence agents.[1]

  • Volatile Metabolites of Pathogens: A Systematic Review. Source: PLOS Pathogens / NIH Context: Comprehensive review of bacterial volatiles (VOCs) as diagnostic markers in clinical settings.[2][3]

  • Quantification of Bacterial Fatty Acids by Extraction and Methylation. Source: Bio-protocol / NIH Context: Standard protocol for membrane FAME analysis, used here to contrast with volatile analysis.

  • Fatty Acid Methyl Ester Analysis (FAMEs) - SCION Instruments. Source: SCION Instruments Context:[4] Technical overview of GC-MS configuration for FAME separation.

Sources

Exploratory

Methyl 2-Methyldodecanoate: A Technical Guide to its Potential as an Insect Pheromone Component

Abstract This technical guide provides a comprehensive overview of methyl 2-methyldodecanoate, a methyl-branched fatty acid ester, and explores its potential as a component of insect pheromones. While direct evidence lin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of methyl 2-methyldodecanoate, a methyl-branched fatty acid ester, and explores its potential as a component of insect pheromones. While direct evidence linking this specific compound to a defined pheromonal role in a particular species remains an area of active research, its structural characteristics align with a class of semiochemicals known to mediate insect communication. This document is intended for researchers, scientists, and professionals in the fields of chemical ecology, entomology, and drug development. It offers a framework for the identification, synthesis, and bio-evaluation of methyl 2-methyldodecanoate, grounded in established scientific principles and methodologies. We will delve into the rationale behind considering this molecule as a pheromone candidate, detail the analytical techniques for its detection and characterization, present robust synthetic pathways, and outline the critical bioassays required to elucidate its biological function.

Introduction: The Rationale for Investigating Methyl 2-Methyldodecanoate

Insect chemical communication is a cornerstone of their survival and reproduction, with pheromones playing a pivotal role in behaviors such as mating, aggregation, and trail-following. Many insect pheromones are derived from fatty acids, undergoing modifications like reduction, oxidation, and esterification to produce a diverse array of signaling molecules.[1]

Methyl-branched compounds, in particular, constitute a distinct class of insect pheromones, often referred to as Type-III pheromones.[1][2] These molecules, characterized by one or more methyl groups along a carbon chain, are known for their species-specificity and are often crucial for mate recognition. The biosynthesis of these branched chains typically involves the incorporation of a methylmalonyl-CoA unit instead of malonyl-CoA during fatty acid synthesis, leading to the characteristic methyl branch.[3]

Methyl 2-methyldodecanoate, with its C12 backbone and a methyl group at the alpha-position, fits the structural profile of a potential Type-III pheromone. Its investigation is warranted by the established precedent of structurally similar molecules acting as potent semiochemicals in various insect orders. For instance, methyl-branched esters are known pheromone components in several species of stink bugs. This guide, therefore, serves as a proactive manual for researchers aiming to explore the chemical ecology of insects where such compounds are likely to be found.

Physicochemical Properties and Analytical Characterization

A thorough understanding of the physicochemical properties of methyl 2-methyldodecanoate is fundamental for its detection, isolation, and synthesis.

Predicted Physicochemical Data
PropertyValueSource
Molecular FormulaC₁₄H₂₈O₂-
Molecular Weight228.37 g/mol [4]
XLogP36[4]
Hydrogen Bond Donor Count0[4]
Hydrogen Bond Acceptor Count2[4]
Rotatable Bond Count11[4]
Polar Surface Area26.3 Ų[4]
Analytical Identification Workflow

The identification of methyl 2-methyldodecanoate from an insect source follows a multi-step process designed to isolate, identify, and quantify the compound.

Caption: Workflow for the identification and validation of a potential pheromone component.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for the analysis of volatile and semi-volatile organic compounds from insect extracts.[5] Fatty acid methyl esters (FAMEs) are particularly well-suited for GC analysis due to their volatility and thermal stability.[6]

Protocol for GC-MS Analysis:

  • Sample Preparation: Pheromone glands are excised and extracted in a minimal volume of high-purity hexane. Alternatively, whole-body extracts can be used for initial screening.

  • Injection: A small aliquot (typically 1 µL) of the extract is injected into the GC.

  • Separation: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5) is commonly used. A typical temperature program would start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280°C) to elute compounds of varying volatility.

  • Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by electron ionization at 70 eV) and fragmented.[7] The resulting mass spectrum provides a molecular fingerprint.

Mass Spectral Fragmentation of Methyl 2-Methyldodecanoate:

The mass spectrum of methyl 2-methyldodecanoate is characterized by specific fragmentation patterns that aid in its identification. The presence of a methyl branch at the C-2 position influences the fragmentation. A key diagnostic ion is often observed at m/z 88, resulting from a McLafferty rearrangement involving the ester group and the alpha-methyl group.[8] Another significant fragment is typically seen at m/z 101.[8]

The accompanying figure illustrates a representative mass spectrum for methyl 2-methyldodecanoate.

(Note: A figure showing the mass spectrum of methyl 2-methyldodecanoate would be inserted here in a full whitepaper. A representative spectrum can be found in the provided search results.)[9]

Chemical Synthesis of Methyl 2-Methyldodecanoate

Unambiguous identification and subsequent biological testing require a pure, synthetic standard of the candidate pheromone. The synthesis of 2-methyl-branched esters can be approached through several routes.

General Synthetic Strategy

A common and effective strategy involves the synthesis of the corresponding 2-methyldodecanoic acid followed by esterification.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Methyl 2-Methyldodecanoate via Enolate Alkylation

[1] -Methylation of Long-Chain Fatty Acid Esters[1] Introduction & Scope Branched-chain fatty acids (BCFAs) and their esters are critical intermediates in the synthesis of pheromones, surfactants, and membrane lipid anal...

Author: BenchChem Technical Support Team. Date: February 2026

[1]


-Methylation of Long-Chain Fatty Acid Esters[1]

Introduction & Scope

Branched-chain fatty acids (BCFAs) and their esters are critical intermediates in the synthesis of pheromones, surfactants, and membrane lipid analogs. The introduction of a methyl group at the


-position (C2) of a fatty ester significantly alters its physical properties, including melting point and hydrolytic stability, by increasing steric hindrance around the carbonyl group.

This application note details the synthesis of methyl 2-methyldodecanoate from methyl dodecanoate (methyl laurate) . The protocol utilizes Lithium Diisopropylamide (LDA) to generate the kinetic enolate, followed by quenching with methyl iodide (MeI). This method is preferred over thermodynamic conditions (e.g., alkoxide bases) to minimize self-condensation (Claisen) and ensure high regioselectivity.

Target Molecule Profile
PropertySpecification
IUPAC Name Methyl 2-methyldodecanoate
CAS No. 6916-74-1
Molecular Formula

Molecular Weight 228.37 g/mol
Precursor Methyl dodecanoate (Methyl laurate)

Retrosynthetic Analysis & Mechanism

The synthesis relies on the formation of a nucleophilic enolate species.[2][3][4][5] Because the starting material is an ester with available


-protons, it can be deprotonated by a non-nucleophilic strong base.[6]
Mechanistic Pathway[1][7]
  • Enolization: Treatment of methyl dodecanoate with LDA at -78°C results in the irreversible formation of the lithium enolate. The bulky nature of LDA prevents nucleophilic attack at the carbonyl carbon.

  • Stereoelectronics: In THF, ester enolates predominantly adopt the (E)-geometry due to the minimization of

    
     strain in the transition state (Ireland model).
    
  • Alkylation: The enolate attacks methyl iodide via an

    
     mechanism.[2][3][4]
    
Visualizing the Pathway

ReactionPathway Start Methyl Dodecanoate (C13H26O2) TS Lithium Enolate (Kinetic Intermediate) Start->TS Deprotonation (Irreversible) Base LDA (THF, -78°C) Base->TS Product Methyl 2-methyldodecanoate TS->Product SN2 Alkylation MeI Methyl Iodide (Electrophile) MeI->Product

Figure 1: Reaction pathway for the


-methylation of methyl dodecanoate via lithium enolate.

Experimental Protocol

Reagents and Equipment Table
Reagent/MaterialEquiv.RoleCritical Parameter
Methyl Dodecanoate 1.0SubstrateMust be dry (azeotrope w/ toluene if needed)
Diisopropylamine 1.1Base PrecursorDistilled over

n-Butyllithium 1.05Base PrecursorTitrate before use (typically 1.6M or 2.5M in hexanes)
Methyl Iodide (MeI) 1.2ElectrophileFilter through basic alumina to remove

stabilizer
THF SolventSolventAnhydrous; distilled from Na/Benzophenone or SPS
Ammonium Chloride ExcessQuenchSaturated aqueous solution
Step-by-Step Procedure

Safety Note: n-Butyllithium is pyrophoric. Methyl iodide is a suspected carcinogen and volatile. Perform all operations in a fume hood using strict Schlenk techniques.

Phase A: Generation of LDA (In-situ)
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Flush with

    
     while cooling to room temperature.
    
  • Solvent: Cannulate anhydrous THF (50 mL) into the flask.

  • Amine Addition: Add diisopropylamine (1.1 equiv) via syringe.

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78°C).

  • Lithiation: Dropwise add n-Butyllithium (1.05 equiv) over 10 minutes.

    • Expert Insight: Adding n-BuLi slowly prevents localized heating which can decompose the THF.

  • Maturation: Stir at 0°C (ice bath) for 15 minutes to ensure complete LDA formation, then re-cool to -78°C.

Phase B: Enolization
  • Substrate Addition: Dissolve methyl dodecanoate (1.0 equiv, approx 10 mmol) in 10 mL anhydrous THF. Add this solution dropwise to the LDA mixture over 20 minutes.

    • Critical Control: The solution must be added slowly along the side of the flask to pre-cool it. Rapid addition generates heat, causing the kinetic enolate to equilibrate or the ester to undergo Claisen condensation.

  • Incubation: Stir at -78°C for 45 minutes.

Phase C: Alkylation[7]
  • Electrophile Addition: Add methyl iodide (1.2 equiv) neat via syringe.

    • Note: If the reaction is sluggish, the addition of dry HMPA or DMPU (1-2 mL) can accelerate the

      
       step by breaking up lithium aggregates, though this is often unnecessary for simple primary halides.
      
  • Warm-up: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature over 3-4 hours.

Phase D: Workup
  • Quench: Pour the reaction mixture into a separatory funnel containing saturated

    
     solution (50 mL).
    
  • Extraction: Extract with diethyl ether (

    
     mL).
    
  • Wash: Wash combined organics with 1M HCl (to remove amine), saturated

    
    , and brine.
    
  • Drying: Dry over

    
    , filter, and concentrate under reduced pressure.
    

Workflow Visualization

Workflow cluster_0 Phase A: LDA Prep cluster_1 Phase B: Enolization cluster_2 Phase C: Alkylation Step1 Dry THF + Diisopropylamine (-78°C) Step2 Add n-BuLi (Warm to 0°C, then -78°C) Step1->Step2 Step3 Add Methyl Dodecanoate (Dropwise, -78°C) Step2->Step3 Step4 Stir 45 mins (Kinetic Enolate Formed) Step3->Step4 Step5 Add Methyl Iodide (-78°C) Step4->Step5 Step6 Warm to Room Temp (3-4 Hours) Step5->Step6

Figure 2: Operational workflow for the synthesis of methyl 2-methyldodecanoate.

Quality Control & Characterization

Troubleshooting Common Issues
  • Problem: Recovery of starting material.

    • Cause: Enolization failed (wet THF) or quench was too early.

    • Solution: Ensure n-BuLi quality; increase enolization time.

  • Problem: Formation of dimethylated product.

    • Cause: Proton exchange between product enolate and starting enolate (scrambling) during warm-up.

    • Solution: Keep excess base minimal but sufficient; ensure complete consumption of starting material before warming.

  • Problem: Claisen condensation product (

    
    -keto ester).
    
    • Cause: Temperature rose above -78°C during ester addition.

    • Solution: Slower addition rates; monitor internal temperature.

Expected Analytical Data
  • Boiling Point: ~130-135°C at 10 mmHg (Estimated based on methyl laurate ~262°C atm).

  • 1H NMR (CDCl3, 400 MHz):

    • 
       3.66 (s, 3H, 
      
      
      
      )[1]
    • 
       2.42 (m, 1H, 
      
      
      
      -CH)
      
      
      Diagnostic shift from triplet to multiplet.[1]
    • 
       1.14 (d, 3H, 
      
      
      
      )
      
      
      Diagnostic new doublet.
    • 
       1.25 (br s, bulk 
      
      
      
      )[1]
    • 
       0.88 (t, 3H, terminal 
      
      
      
      )[1]

References

  • Rathke, M. W., & Lindert, A. (1971). The alkylation of ester enolates.[2][4][8] Journal of the American Chemical Society.

  • Petragnani, N., & Yonashiro, M. (1982). The reactions of ester enolates.[3][4][7][8] Synthesis. [1]

  • OpenStax. (2016). Alkylation of Enolate Ions. Organic Chemistry.

  • PubChem. Methyl Dodecanoate Compound Summary.

Sources

Application

Advanced Derivatization Protocols for the Structural Analysis of 2-Methyl Fatty Acids

Executive Summary The accurate analysis of 2-methyl fatty acids (branched-chain fatty acids) is critical in lipidomics, particularly for diagnosing metabolic disorders like Refsum disease and studying environmental marke...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate analysis of 2-methyl fatty acids (branched-chain fatty acids) is critical in lipidomics, particularly for diagnosing metabolic disorders like Refsum disease and studying environmental markers. Unlike straight-chain fatty acids, 2-methyl isomers present unique analytical challenges due to their specific fragmentation patterns and potential chirality. This guide provides a comprehensive, step-by-step technical workflow for three distinct derivatization techniques: Methyl Esters (FAMEs) for screening, Picolinyl Esters for structural elucidation, and (S)-1-Phenylethylamides for chiral resolution.

Part 1: The Analytical Challenge

2-Methyl fatty acids (e.g., phytanic acid, pristanic acid) are often present in low abundance compared to straight-chain counterparts. In standard Electron Ionization (EI) GC-MS:

  • Isomeric Confusion: Straight-chain FAMEs and branched FAMEs can have identical molecular weights.

  • Fragmentation Ambiguity: Standard methyl esters often fail to provide clear ions indicating the position of the branch point deeper in the chain.

  • Chirality: The C2 position is a chiral center.[1] Biological systems typically produce specific enantiomers (e.g., phytanic acid from chlorophyll is primarily one isomer), while synthetic standards are racemic. Distinguishing these requires specific chiral derivatization.

Part 2: Screening Protocol – Methyl Esterification (FAMEs)

Purpose: Rapid screening and quantification.[2] Mechanism: Acid-catalyzed esterification converts free fatty acids (FFAs) or bound lipids into volatile methyl esters. Diagnostic Marker: The McLafferty Rearrangement .

  • Straight-chain FAMEs: Produce a dominant ion at m/z 74 .

  • 2-Methyl FAMEs: The methyl group at C2 shifts the McLafferty ion to m/z 88 . This is the primary diagnostic filter.

Protocol 1: Acid-Catalyzed Methylation (BF3-Methanol)

Note: This method is robust for both free fatty acids and transesterification of triglycerides.

Reagents:

  • Boron trifluoride (BF3) in methanol (14% w/v).

  • Hexane (HPLC grade).[3]

  • Internal Standard (e.g., C19:0 methyl ester).

Step-by-Step Procedure:

  • Sample Prep: Place 1–5 mg of lipid extract into a screw-cap glass tube.

  • Solubilization: Add 1 mL of toluene (if lipids are neutral/non-polar) or proceed directly if FFAs.

  • Reaction: Add 2 mL of BF3-methanol (14%) .

  • Incubation: Seal the tube tightly (Teflon-lined cap). Heat at 60°C for 10 minutes (for FFAs) or 45 minutes (for bound lipids/triglycerides).

  • Quenching: Cool to room temperature. Add 1 mL of distilled water to stop the reaction.

  • Extraction: Add 2 mL of hexane . Shake vigorously for 1 minute.

  • Separation: Centrifuge at 2000 rpm for 3 minutes.

  • Collection: Transfer the upper hexane layer (containing FAMEs) to a GC vial containing anhydrous sodium sulfate (to dry).

Data Interpretation: Monitor m/z 88 . If the ratio of m/z 88 to m/z 74 is high, a 2-methyl substitution is likely present.

Part 3: Structural Elucidation – Picolinyl Esters

Purpose: Determining the exact position of the methyl branch. Mechanism: Picolinyl esters contain a pyridine ring. Under EI-MS, the nitrogen atom abstracts a radical, initiating a cleavage series along the carbon chain. This generates a series of ions separated by 14 Da (CH2). Diagnostic Marker: A branch point is identified by a gap of 28 Da (instead of 14 Da) between fragment ions, corresponding to the mass of the branch (CH-CH3).

Protocol 2: Preparation of Picolinyl Esters (Direct Method)

This method converts FFAs directly to picolinyl esters using 3-hydroxymethylpyridine.

Reagents:

  • Thionyl chloride.

  • 3-Hydroxymethylpyridine (3-pyridylcarbinol).

  • Acetonitrile (dry).

Step-by-Step Procedure:

  • Activation: Dissolve dry fatty acids (up to 1 mg) in 0.5 mL of thionyl chloride.

  • Incubation: Let stand at room temperature for 10 minutes. Evaporate excess thionyl chloride under a gentle stream of nitrogen.

  • Derivatization: Add 100 µL of 3-hydroxymethylpyridine dissolved in 200 µL of acetonitrile.

  • Reaction: Heat at 60°C for 10 minutes .

  • Extraction: Cool. Add 2 mL of hexane and 1 mL of water. Shake and centrifuge.

  • Purification (Critical): The pyridine reagent is in excess. Wash the hexane layer twice with water/methanol (1:1) to remove unreacted reagent.

  • Analysis: Inject the hexane layer into GC-MS.

Data Interpretation: Look for the "interruptions" in the 14 Da series. For a 2-methyl fatty acid, the unique fragmentation pattern will show specific ions related to the loss of the pyridine ring plus the substituted head group.

Part 4: Chiral Analysis – (S)-1-Phenylethylamides

Purpose: Separating (R) and (S) enantiomers of 2-methyl fatty acids. Mechanism: Reacting the racemic fatty acid with a pure chiral amine (e.g., (S)-1-phenylethylamine) creates diastereomers . Diastereomers have different physical properties (boiling points) and can be separated on a standard non-chiral GC column (e.g., DB-5 or HP-5).

Protocol 3: Formation of Chiral Amides

Reagents:

  • (S)-(-)-1-Phenylethylamine (high optical purity >99%).

  • Oxalyl chloride (2M in dichloromethane).

  • Dichloromethane (DCM).

Step-by-Step Procedure:

  • Acid Chloride Formation: Dissolve fatty acid (1 mg) in 0.5 mL DCM. Add 200 µL oxalyl chloride .

  • Incubation: Heat at 40°C for 10 minutes or let stand at RT for 30 mins. Evaporate to dryness under nitrogen.

  • Amide Formation: Redissolve residue in 0.5 mL DCM. Add 50 µL of (S)-1-phenylethylamine .

  • Reaction: Let stand at room temperature for 15 minutes.

  • Cleanup: Evaporate DCM. Dissolve in hexane. Wash with 1M HCl (to remove excess amine) and then water.

  • Analysis: Inject into GC-MS.

Data Interpretation: The (S,S)-diastereomer and (R,S)-diastereomer will elute at slightly different retention times. Standards of known chirality are required to confirm elution order (typically the (S)-acid derivative elutes second on non-polar columns, but this must be verified).

Comparative Analysis of Techniques

FeatureMethyl Esters (FAMEs)Picolinyl EstersDMOX Derivatives(S)-Phenylethylamides
Primary Use Screening & QuantitationStructural ID (Branch location)Structural ID (Double bonds)Chiral Separation
Sensitivity HighModerateModerateModerate
Mass Shift m/z 88 (McLafferty)28 Da gap at branch113 Da base peakSeparation of peaks
Prep Complexity LowHighHighModerate
GC Column Standard (DB-5, Wax)Non-polar (DB-5)Non-polar (DB-5)Non-polar (DB-5)

Visualization of Workflows

Figure 1: Experimental Decision Matrix

This diagram illustrates the logical flow for selecting the appropriate derivatization method based on the analytical question.

G Start Biological Sample (Lipid Extract) Goal Analytical Goal? Start->Goal Screen Screening & Quantitation Goal->Screen Quantify Struct Unknown Structure ID (Branch Location) Goal->Struct Locate Branch Chiral Enantiomer Separation (R vs S) Goal->Chiral Isomers FAME Method: FAMEs (BF3-MeOH) Screen->FAME Pico Method: Picolinyl Esters (3-pyridylcarbinol) Struct->Pico Amide Method: Chiral Amides ((S)-Phenylethylamine) Chiral->Amide Result1 GC-MS: m/z 88 Diagnostic FAME->Result1 Result2 GC-MS: Radical Fragmentation (Mass Gaps) Pico->Result2 Result3 GC-MS: Diastereomer Separation (Delta RT) Amide->Result3

Caption: Decision matrix for selecting derivatization techniques based on analytical requirements.

Figure 2: Fragmentation Logic for 2-Methyl FAMEs

Visualizing the McLafferty Rearrangement shift which is the key diagnostic for FAMEs.

G Straight Straight Chain FAME (e.g., Stearic Acid) McLafferty McLafferty Rearrangement (Gamma-H Transfer) Straight->McLafferty Branched 2-Methyl FAME (e.g., Iso-Stearic) Branched->McLafferty Ion74 Ion m/z 74 [CH2=C(OH)OCH3]+ McLafferty->Ion74 No substituent at C2 Ion88 Ion m/z 88 [CH3-CH=C(OH)OCH3]+ McLafferty->Ion88 Methyl group at C2

Caption: Mass spectral shift in the McLafferty ion due to 2-methyl substitution.

References

  • Christie, W.W. Picolinyl Esters for the Structural Determination of Fatty Acids by GC/MS. Lipid Maps / NIH. [Link]

  • Harvey, D.J. Picolinyl derivatives for the characterization of long-chain fatty acids and related lipids by mass spectrometry. Mass Spectrometry Reviews. [Link]

  • AOCS. Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. American Oil Chemists' Society.[4] [Link]

  • ResearchGate. Mild method for preparation of 4,4-dimethyloxazoline derivatives of polyunsaturated fatty acids for GC-MS.[Link]

  • Lipid Maps. Fatty Acid Mass Spectrometry Protocol.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing GC Temperature Programs for Branched FAME Resolution

Welcome to the technical support center for optimizing Gas Chromatography (GC) temperature programs for the resolution of branched Fatty Acid Methyl Esters (FAMEs). This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Gas Chromatography (GC) temperature programs for the resolution of branched Fatty Acid Methyl Esters (FAMEs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the GC analysis of these complex lipid molecules. Here, we synthesize technical accuracy with field-proven insights to empower you to achieve optimal separation and reliable results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of branched FAMEs by GC, providing a foundational understanding of key principles.

Q1: Why is temperature programming necessary for the analysis of branched FAMEs?

A1: Isothermal methods, where the oven temperature remains constant, are often insufficient for samples containing a wide range of components with varying volatilities, such as branched FAMEs.[1] Temperature programming, which involves increasing the oven temperature during the analysis, offers several advantages:

  • Improved Peak Shape: It helps to ensure that all peaks elute with a similar width, which increases the sensitivity for later-eluting compounds.[2]

  • Increased Peak Capacity: By maintaining sharper peaks throughout the chromatogram, more analytes can be separated within a single run.[2]

  • Efficient Elution: It allows for the timely elution of both volatile and semi-volatile compounds, preventing excessively long analysis times and ensuring high-boiling point components are cleared from the column.[1][3]

Q2: How does the initial oven temperature affect the separation of branched FAMEs?

A2: The initial oven temperature and any associated hold time have the most significant impact on the resolution of early-eluting peaks.[2][4] Lowering the initial temperature generally leads to the largest improvement in the resolution of these early peaks, although it can substantially increase the analysis time.[4] For very volatile analytes, a lower initial temperature is crucial for achieving adequate retention and separation.[2]

Q3: What is the role of the temperature ramp rate in optimizing resolution?

A3: The temperature ramp rate, or the rate at which the oven temperature increases, has the most pronounced effect on the resolution of analytes that elute in the middle of the chromatogram.[2] A slower ramp rate generally improves separation by allowing more time for the analytes to interact with the stationary phase. A common starting point for a scouting gradient is a ramp rate of 10 °C/min.[2][3]

Q4: How do I choose the right GC column for branched FAME analysis?

A4: The selection of the stationary phase is the most critical factor in choosing a column.[5][6] For FAMEs, especially complex mixtures containing branched-chain and cis/trans isomers, polar stationary phases are necessary.[7]

  • Polyethylene Glycol (PEG) Phases (e.g., WAX columns): These are suitable for less complex samples but may not effectively separate cis/trans isomers.[7]

  • Cyanopropyl Phases: These are available in medium to high polarity and are excellent for separating complex FAME mixtures, including positional and geometric (cis/trans) isomers.[7] For detailed cis/trans separations, a highly polar cyanopropyl column (like an HP-88) is often preferred.[7]

The choice of column dimensions (length, internal diameter, and film thickness) also plays a crucial role in resolution and analysis time.[5][6]

Q5: Can changes in the temperature program alter the elution order of FAMEs?

A5: Yes, in many cases, different GC oven temperature programs can change the elution order of sample analytes on the same column.[8] It is crucial to reconfirm the elution order if you make significant changes to your temperature program, for instance, by running known standards.

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments, presented in a question-and-answer format.

Problem 1: Poor resolution of early-eluting branched FAME isomers.
Q: My early-eluting branched FAME peaks are co-eluting or poorly resolved. What steps can I take to improve their separation?

A: This is a common issue that can often be resolved by modifying the initial part of your temperature program.

Causality: Early-eluting peaks exit the column when the oven temperature is low. To improve their separation, you need to increase their retention and interaction with the stationary phase.

Step-by-Step Protocol for Optimization:

  • Lower the Initial Oven Temperature: This is the most effective way to increase the resolution of early-eluting peaks.[4]

    • Action: Decrease your initial oven temperature by 10-20 °C. For example, if your starting temperature is 70 °C, try running the analysis at 60 °C or 50 °C.

    • Rationale: A lower starting temperature increases the retention factor (k) of the early eluting compounds, leading to better separation.[1]

  • Introduce or Increase an Initial Hold Time: While generally less impactful than lowering the initial temperature, an initial hold can still improve the resolution of the earliest peaks.[4]

    • Action: If you don't have an initial hold, add one of 1-2 minutes. If you already have one, try increasing it. Hold times of 2-5 minutes are often effective.[4]

    • Rationale: An initial hold allows for better focusing of the analytes at the head of the column before the temperature ramp begins, which can lead to sharper peaks and improved separation. For splitless injections, an initial hold time is necessary for cold trapping or solvent focusing.[2]

  • Evaluate the Combined Effect: For challenging separations, a combination of lowering the initial temperature and increasing the initial hold time can be employed.[4]

Problem 2: Co-elution of branched FAME isomers in the middle of the chromatogram.
Q: I am observing co-elution or peak shoulders for several branched FAMEs that elute in the middle of my run. How can I resolve these?

A: This issue is typically addressed by optimizing the temperature ramp rate(s).

Causality: The rate at which the oven temperature increases directly influences the separation of compounds that are eluting during the ramp. A faster ramp pushes compounds through the column more quickly, potentially reducing resolution.

Step-by-Step Protocol for Optimization:

  • Decrease the Primary Ramp Rate: A slower ramp rate will increase the time analytes spend interacting with the stationary phase, which generally improves resolution.

    • Action: Reduce your temperature ramp rate by half. For example, if you are using a 10 °C/min ramp, try 5 °C/min.

    • Rationale: This allows for more equilibrium-driven partitioning between the mobile and stationary phases, enhancing the separation of closely eluting compounds.

  • Introduce a Mid-Ramp Hold: For particularly stubborn co-eluting pairs, a brief isothermal hold can be effective.

    • Action: Identify the temperature at which the critical pair elutes. Then, modify your program to include a 1-2 minute hold at a temperature 20-30 °C below the elution temperature before resuming the ramp.[4][9]

    • Rationale: This isothermal hold allows the two compounds to separate further before they continue to travel down the column.

  • Consider Multi-Ramp Programs: A complex sample may benefit from a temperature program with multiple ramp rates.

    • Action: Use a slower ramp rate through the region where the branched FAMEs of interest are eluting and a faster ramp rate for other parts of the chromatogram to save analysis time. For example, a program might look like: 70 °C for 2 min, then 5 °C/min to 180 °C, then 15 °C/min to 240 °C.

    • Rationale: This approach focuses the resolving power of the temperature program on the most critical parts of the separation.

Problem 3: Long analysis times and broad peaks for late-eluting FAMEs.
Q: My total analysis time is very long, and the peaks for my higher molecular weight branched FAMEs are broad. How can I optimize my method?

A: This is a classic sign that the latter part of your temperature program needs adjustment.

Causality: Late-eluting compounds require higher temperatures to move through the column at a reasonable pace. If the temperature is too low or the ramp is too slow, they will move very slowly, leading to peak broadening and long retention times.

Step-by-Step Protocol for Optimization:

  • Increase the Final Temperature and/or Ramp Rate: Ensure the final temperature is high enough to elute all components of interest.

    • Action: Review your final temperature to ensure it is appropriate for your heaviest analytes, while staying within the column's maximum operating temperature. Consider increasing the ramp rate after the critical branched FAMEs have eluted.

    • Rationale: A higher temperature decreases the retention of late-eluting peaks, causing them to elute faster and as sharper peaks.[1]

  • Optimize the Final Hold Time: The final hold time should be long enough to elute the heaviest components and clean the column for the next injection, but not excessively long.

    • Action: A final hold of 5-10 minutes is often sufficient. You can determine the optimal time by running a blank after a sample injection to check for carryover.

    • Rationale: This ensures the column is ready for the subsequent analysis without unnecessarily extending the run time.

Data Presentation: Example Temperature Programs for FAME Analysis

The following table provides examples of starting temperature programs for FAME analysis on different types of columns. These should be used as a starting point and optimized for your specific sample and instrument.

ParameterProgram for General FAMEs (WAX-type column)Program for Complex Branched & cis/trans FAMEs (Highly Polar Cyanopropyl Column)
Initial Temperature 100 °C50 °C
Initial Hold 4 min1 min
Ramp 1 3 °C/min to 240 °C25 °C/min to 175 °C
Hold 1 15 min-
Ramp 2 -4 °C/min to 230 °C
Final Hold -5 min
ReferenceAdapted from Restek[10]Adapted from Agilent Technologies[7]
Visualization of Optimization Workflow

The following diagram illustrates a logical workflow for troubleshooting co-eluting peaks in a GC temperature program.

GC_Optimization_Workflow cluster_0 Problem Identification cluster_1 Localization of Co-elution cluster_2 Optimization Strategies cluster_3 Verification Start Co-eluting Peaks Observed Locate Where in the chromatogram? Start->Locate Early Early Eluters: - Lower Initial Temp - Increase Initial Hold Locate->Early Beginning Middle Mid-Run Eluters: - Decrease Ramp Rate - Add Mid-Run Hold Locate->Middle Middle Late Late Eluters: - Increase Final Temp - Increase Final Ramp Locate->Late End Verify Resolution Improved? Early->Verify Middle->Verify Late->Verify Verify->Locate No, Re-evaluate End Optimization Complete Verify->End Yes

Caption: Troubleshooting workflow for co-eluting peaks.

III. References

  • Agilent Technologies. (2019). Fatty Acid Methyl Esters (FAMEs) Analysis on an Agilent 8890 GC and Its Application to Real Samples. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Method Development. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Column Selection for the Analysis of Fatty Acid Methyl Esters. Retrieved from [Link]

  • Chromatography Forum. (2020). Methods to separate co-eluting peaks. Retrieved from [Link]

  • LCGC International. (2017). The Secrets of Successful Temperature Programming. Retrieved from [Link]

  • Restek. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]

  • Restek. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • Stevens, J. (n.d.). Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature. Retrieved from [Link]

  • Teledyne CETAC Technologies. (n.d.). What is Temperature Programming in Gas Chromatography?. Retrieved from [Link]

Sources

Optimization

Troubleshooting low yield in alpha-methylation of fatty esters

Topic: Troubleshooting Low Yield in Alpha-Methylation of Fatty Esters Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals Status: Operational Lead Scientist: Dr....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Alpha-Methylation of Fatty Esters Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: October 26, 2023

Executive Summary & Diagnostic Workflow

Alpha-methylation of fatty acid esters is a pivotal transformation in lipid modification and drug delivery synthesis. While theoretically simple (


 alkylation of an enolate), it is notoriously prone to low yields due to the unique physical properties of fatty chains (solubility) and the high reactivity of ester enolates (Claisen condensation).

This guide moves beyond textbook theory to address the practical failure modes encountered in the lab.

Diagnostic Flowchart: Identify Your Failure Mode

Use the following logic gate to diagnose your crude reaction mixture based on NMR or GC-MS analysis.

DiagnosticFlowchart Start Analyze Crude Mixture (NMR / GC-MS) Decision1 Major Component? Start->Decision1 ResultSM Starting Material (>80%) Decision1->ResultSM Unreacted Ester ResultClaisen Beta-Keto Ester (Dimer) Decision1->ResultClaisen Dimer (M+M-OMe) ResultDi Dialkylated Product Decision1->ResultDi M + 14 + 14 ResultMix Complex Mixture / Decomposition Decision1->ResultMix Undefined SolSM Diagnosis: Enolization Failure Cause: Wet LDA, Aggregation, or Solubility Fix: Titrate LDA, Add DMPU, Check Solubility ResultSM->SolSM SolClaisen Diagnosis: Condensation Side-Reaction Cause: Temp > -70°C or Slow Addition Fix: Maintain Cryogenic Temp, Faster Quench ResultClaisen->SolClaisen SolDi Diagnosis: Proton Exchange (Polyalkylation) Cause: Slow Alkylation Kinetics Fix: Use Excess Base/MeI, Add DMPU ResultDi->SolDi SolMix Diagnosis: O-Alkylation or Hydrolysis Cause: 'Hard' Electrophile or Wet Workup Fix: Dry Solvents, Switch to Iodide ResultMix->SolMix

Figure 1: Diagnostic logic for troubleshooting alpha-methylation yields.

Troubleshooting Guide (Q&A)

Category A: "I recovered mostly unreacted starting material."

Q: I used 1.1 eq of LDA at -78°C, but I recovered 90% starting material. Is my base dead? A: While "dead" (hydrolyzed) LDA is a common culprit, with fatty esters, the issue is often aggregation or solubility .

  • The Aggregation Barrier: Lithium enolates of esters form stable tetramers or hexamers in THF. These aggregates are often too sterically bulky to react efficiently with the alkyl halide, effectively "stalling" the reaction even if the enolate formed.

    • The Fix: You must break the aggregates. Add DMPU (N,N'-Dimethylpropyleneurea) or HMPA (if safety permits) as a co-solvent (approx. 4-5 equivalents relative to LDA). This coordinates lithium, creating a reactive "monomeric" enolate species [1].

  • The Solubility Trap: Long-chain fatty esters (e.g., Methyl Stearate) can precipitate out of THF at -78°C before they react with the LDA. If your solution turned cloudy before the base addition, your substrate was solid and unreactive.

    • The Fix: Dissolve the fatty ester in a minimal amount of THF at room temperature and add this solution dropwise to the LDA solution (which is at -78°C). This "dilution-on-addition" technique ensures the ester reacts immediately upon contact with the base before it can crystallize.

Q: How do I verify my LDA quality without wasting more starting material? A: Never assume commercial LDA is 2.0 M. It degrades over time. Perform a titration using N-pivaloyl-o-toluidine or diphenylacetic acid before the reaction. If the solution is not yellow/persistent, your base is quenched [2].

Category B: "I see a large 'dimer' peak (Beta-Keto Ester)."

Q: My GC-MS shows a product with roughly 2x the molecular weight minus methanol. What happened? A: You have triggered the Claisen Condensation . This occurs when an enolate attacks a neutral ester molecule instead of the methyl iodide.

  • Cause 1: Insufficient Base. If you use <1.0 equivalent of active base, you will have both enolate and neutral ester present simultaneously. They will react with each other.

  • Cause 2: Temperature Spikes. Ester enolates are unstable. If the temperature rises above -70°C before the alkylating agent is added, the enolate will self-condense.

  • The Fix: Use a slight excess of LDA (1.1–1.2 eq) to ensure complete conversion to the enolate. Keep the reaction strictly at -78°C during enolization and the initial phase of alkylation.

Category C: "I have a mixture of mono- and di-methylated products."

Q: I wanted the mono-methyl ester, but I got 15% di-methyl. How do I stop at one? A: This is caused by Proton Transfer (the "Polyalkylation Problem"). The mono-methylated product is formed, but it is still acidic. If the alkylation is slow, the remaining starting enolate can deprotonate the newly formed product, creating a new enolate that reacts again.

  • The Mechanism: Enolate A + MeI → Product B. Enolate A + Product B → Neutral A + Enolate B. Enolate B + MeI → Dialkylated Product.

  • The Fix:

    • Speed Up Alkylation: Add DMPU (as mentioned above) to accelerate the

      
       step so it outcompetes the proton transfer.
      
    • Rapid Quench: Do not let the reaction stir overnight if not necessary. Monitor consumption.

Optimized Protocol: Alpha-Methylation of Methyl Stearate

This protocol incorporates the "fixes" for aggregation and solubility.

Reagents:

  • Fatty Ester (e.g., Methyl Stearate, 1.0 eq)

  • LDA (Lithium Diisopropylamide, 1.2 eq)

  • Methyl Iodide (MeI, 1.5 eq)

  • DMPU (4.0 eq) – Critical Additive

  • THF (Anhydrous)

Step-by-Step Workflow:

  • Base Preparation:

    • Flame-dry a round-bottom flask under Argon/Nitrogen.

    • Add anhydrous THF and cool to -78°C (Dry Ice/Acetone bath).

    • Add LDA (1.2 eq).

    • Crucial Step: Add DMPU (4.0 eq) slowly. Stir for 10 minutes. This prepares the "reactive" solvent system.

  • Enolization (The "Dropwise" Technique):

    • Dissolve the Fatty Ester (1.0 eq) in a separate vial with a minimal volume of anhydrous THF.

    • Add the ester solution dropwise to the LDA/DMPU mixture over 10-15 minutes.

    • Note: Adding the warm(er) ester solution to the cold base prevents the fatty chain from precipitating before enolization.

    • Stir at -78°C for 30–45 minutes.

  • Alkylation:

    • Add Methyl Iodide (1.5 eq) neat, dropwise.

    • Allow the reaction to stir at -78°C for 1 hour.

    • Optional: Allow to warm slowly to -40°C if monitoring shows slow conversion, but do not warm to RT immediately.

  • Quench & Workup:

    • Quench at -78°C with saturated aqueous Ammonium Chloride (NH4Cl) . This prevents basic hydrolysis of the ester.

    • Extract with Hexanes or Et2O (Fatty esters partition well here).

    • Wash organic layer with water (to remove DMPU) and brine.

Data Summary Table: Effect of Conditions
VariableStandard ConditionOptimized ConditionImpact on Yield
Base LDA (1.0 eq)LDA (1.2 eq) Prevents Claisen condensation (dimerization).
Additive NoneDMPU (4 eq) Breaks aggregates; increases reaction rate ~100x.
Solvent THFTHF + DMPU Solubilizes Li-species; promotes C-alkylation.
Temp -78°C -> RT-78°C -> -40°C Prevents side reactions; improves selectivity.

Mechanistic Visualization

The following diagram illustrates the critical role of DMPU in breaking the unreactive enolate aggregate, which is the primary cause of "recovered starting material" in fatty ester chemistry.

Mechanism cluster_0 The 'Stalled' Reaction Trap LDA LDA (Base) Aggregate Enolate Tetramer (Unreactive Aggregate) LDA->Aggregate Deprotonation (-78°C) Ester Fatty Ester (Substrate) Ester->Aggregate Monomer Monomeric Enolate (Reactive Species) Aggregate->Monomer De-aggregation via DMPU DMPU DMPU (Additive) DMPU->Monomer Product Alpha-Methyl Ester (Target) Monomer->Product SN2 Alkylation MeI Methyl Iodide MeI->Product

Figure 2: The "De-aggregation" mechanism. Without DMPU, the equilibrium favors the unreactive tetramer, leading to low yields.

References

  • Reich, H. J. (2023). Role of HMPA and DMPU in Lithium Enolate Chemistry. University of Wisconsin-Madison Chemistry Database. [Link]

  • Kofron, W. G., & Baclawski, L. M. (1976). A convenient method for estimation of alkyllithium concentrations. Journal of Organic Chemistry, 41(10), 1879–1880. [Link]

  • Lombardo, L. (1982). Methylenation of Carbonyl Compounds with Zn-CH2Br2-TiCl4. Organic Syntheses, 65, 81. (Discussion on enolate reactivity and additives). [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Chapter 26: Alkylation of Enolates. Oxford University Press. (General reference for kinetic vs thermodynamic control). [Link]

Reference Data & Comparative Studies

Validation

McLafferty rearrangement shifts in alpha-methyl substituted FAMEs

Technical Comparison Guide: Diagnostic Mass Shifts in -Methyl FAMEs Executive Summary: The Diagnostic Power of m/z 88 In the structural elucidation of complex lipids, particularly those derived from pathogenic mycobacter...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Diagnostic Mass Shifts in -Methyl FAMEs

Executive Summary: The Diagnostic Power of m/z 88

In the structural elucidation of complex lipids, particularly those derived from pathogenic mycobacteria or specialized glandular secretions, the correct identification of branching points is critical. While standard Fatty Acid Methyl Esters (FAMEs) are characterized by the ubiquitous McLafferty rearrangement ion at m/z 74 , the introduction of a methyl group at the


-carbon (

) fundamentally alters this fragmentation pathway.

This guide serves as a technical benchmark for identifying


-methyl substituted FAMEs . The "product" evaluated here is the diagnostic mass shift to m/z 88 , a spectral signature that offers superior specificity compared to retention index matching alone. We compare this diagnostic marker against alternative isomer identifications (iso/anteiso) and provide a validated workflow for its detection in drug discovery contexts.

Mechanistic Deep Dive: The -Methyl Shift

To interpret the mass shift, one must understand the causality of the McLafferty rearrangement. In a standard straight-chain FAME, the rearrangement involves the transfer of a


-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the 

-

bond.
The Standard vs. -Methyl Mechanism
  • Standard FAME: The cleavage produces the enol ether cation

    
    , resulting in the base peak at m/z 74 .
    
  • 
    -Methyl FAME:  The substitution at the 
    
    
    
    -carbon is retained in the charged fragment. The resulting ion is
    
    
    . The addition of the methyl group (
    
    
    ) adds 14 Da, shifting the base peak to m/z 88 .
Visualization of the Rearrangement Pathway

The following diagram illustrates the electron flow and the resulting mass shift, providing a self-validating logic for spectral interpretation.

McLafferty_Mechanism Standard_FAME Standard FAME (Straight Chain) Transition_State 6-Membered Transition State (γ-H Transfer) Standard_FAME->Transition_State Electron Impact Fragment_74 Standard Product Ion [CH2=C(OH)(OCH3)]+ m/z 74 (Base Peak) Transition_State->Fragment_74 α-β Cleavage Fragment_88 Substituted Product Ion [CH(CH3)=C(OH)(OCH3)]+ m/z 88 (Base Peak) Transition_State->Fragment_88 α-β Cleavage (+14 Da Shift) Fragment_74->Fragment_88 Methyl Substitution Effect Alpha_FAME α-Methyl FAME (Substituted at C2) Alpha_FAME->Transition_State Electron Impact

Figure 1: Comparative mechanistic pathway of McLafferty rearrangement in standard vs.


-methyl substituted FAMEs.

Comparative Performance Guide

In lipidomics, researchers often face the challenge of distinguishing between isomers that co-elute or have similar retention indices. The table below compares the diagnostic performance of the


-methyl shift against other common branching patterns.
Diagnostic Ion Specificity Matrix
FeatureStraight-Chain FAME

-Methyl FAME
Iso-FAME (Terminal Branch) Anteiso-FAME ((n-3) Branch)
Base Peak (Diagnostic) m/z 74 m/z 88 m/z 43 (typically)m/z 43 or m/z 57
McLafferty Ion Dominant (100%)Dominant (100%)Present (m/z 74)Present (m/z 74)
Secondary Ions m/z 87, 101 (Carbocation series)m/z 101, 129[M-43]

(Loss of isopropyl)
[M-29]

, [M-57]

Retention Behavior Reference Standard (ECL = n.00)Elutes before straight chainElutes before straight chainElutes between Iso and Straight
Specificity Rating BaselineHigh (Unique Shift) Moderate (Shared fragments)Moderate (Complex pattern)

Key Insight: The m/z 88 peak is not merely a fragment; it is a structural proof of substitution at the C2 position. Unlike iso/anteiso isomers, which rely on the loss of terminal alkyl groups (often low abundance), the


-methyl McLafferty ion is stable and intense, making it the superior target for Selected Ion Monitoring (SIM) in trace analysis.

Experimental Protocol: Validated Identification Workflow

To reliably utilize this shift in drug development (e.g., analyzing mycobacterial cell walls), a rigorous derivatization and acquisition protocol is required.

Reagents & Equipment[1][2]
  • Derivatization: 14% Boron Trifluoride (

    
    ) in Methanol (Sigma-Aldrich).
    
  • Extraction: HPLC-grade Hexane, Chloroform.

  • Instrument: GC-MS (Single Quadrupole or Q-TOF).

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm.

Step-by-Step Methodology
  • Lipid Extraction: Extract total lipids from biological matrix (e.g., M. tuberculosis culture) using the Folch method (Chloroform:Methanol 2:1).

  • Saponification: Hydrolyze lipids with 0.5M NaOH in methanol at 70°C for 30 mins.

  • Methylation (The Critical Step):

    • Add 1 mL

      
      -Methanol reagent.
      
    • Heat at 60°C for 10 minutes. Note: Avoid excessive heating to prevent degradation of cyclopropane rings if present.

    • Extract FAMEs into hexane.

  • GC-MS Acquisition:

    • Inlet: 250°C, Splitless mode.

    • Oven: 60°C (1 min)

      
       20°C/min 
      
      
      
      300°C (hold 5 min).
    • MS Source: 230°C, EI mode (70 eV).

    • Scan Range: m/z 40–400.

  • Data Analysis: Extract Ion Chromatograms (EIC) for m/z 74 and m/z 88.

Decision Logic Workflow

The following workflow ensures reproducible identification, filtering out false positives from co-eluting isomers.

Workflow_Logic Start Start: GC-MS Data Acquisition Extract_EIC Extract Ion Chromatograms (EIC) m/z 74 & m/z 88 Start->Extract_EIC Check_88 Is m/z 88 the Base Peak? Extract_EIC->Check_88 Yes_88 Check Retention Time (Relative to Straight Chain) Check_88->Yes_88 Yes No_88 Check m/z 74 Check_88->No_88 No Confirm_Alpha ID: α-Methyl Branched FAME (e.g., Tuberculostearic derivative) Yes_88->Confirm_Alpha ECL Matches Check_Iso Analyze High Mass Fragments (M-43, M-57) No_88->Check_Iso Base Peak 43/57 Result_Straight ID: Straight Chain FAME No_88->Result_Straight Base Peak 74 Result_Iso ID: Iso/Anteiso FAME Check_Iso->Result_Iso

Figure 2: Logical decision tree for differentiating FAME isomers using diagnostic ion extraction.

Application in Drug Development

The detection of


-methyl substituted fatty acids is of high value in infectious disease research. Specifically, mycocerosic acids  and phthienoic acids  found in the cell wall of Mycobacterium tuberculosis contain multiple methyl branches.
  • Target: Biosynthesis pathways of methyl-branched lipids (e.g., Polyketide Synthase genes mas, pks).

  • Utility: Monitoring the m/z 88 shift allows researchers to quantify the inhibition of these specific synthases in response to novel antitubercular drugs. The presence of m/z 102 (indicating a dimethyl/quaternary

    
    -carbon) can further refine this analysis for specific lipids like mycolic acids.
    

References

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry.

  • Christie, W. W. (n.d.). Mass Spectrometry of Fatty Acid Methyl Esters. Lipid Maps.

  • Minnikin, D. E., et al. (2002). Mycolic acids of Mycobacterium tuberculosis.[1] Tuberculosis.[1][2]

  • Asselineau, J. (1966). The Bacterial Lipids.[2][3] Hermann.

  • Ran-Ressler, R. R., et al. (2012). Branched Chain Fatty Acids in the Human Diet. PLOS ONE.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2-methyldodecanoate

Executive Summary & Risk Context Methyl 2-methyldodecanoate is a branched-chain fatty acid methyl ester (FAME).[1] While often categorized generically with "methyl esters," its specific alpha-methyl branching introduces...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Methyl 2-methyldodecanoate is a branched-chain fatty acid methyl ester (FAME).[1] While often categorized generically with "methyl esters," its specific alpha-methyl branching introduces steric factors that slightly alter its hydrolysis rates compared to linear analogs like methyl dodecanoate (methyl laurate).[1]

The Core Hazard Mechanism: The primary risk is not acute toxicity (LD50 is typically high), but lipophilicity .[1] This compound acts as a permeation enhancer.[1] It can dissolve skin oils and penetrate the stratum corneum, potentially carrying other contaminants into the bloodstream or causing contact dermatitis.[1]

Critical Safety Data (Reference Standard: Methyl Dodecanoate):

Property Value Operational Implication
Physical State Colorless/Pale Liquid Viscous; pipette carefully to avoid aerosols.[1]
Flash Point > 110°C (Closed Cup) Combustible.[1] Not flammable at RT, but dangerous if misted.[1]
Vapor Pressure Low (< 1 mmHg @ 20°C) Inhalation risk is low unless heated.[1]
Aquatic Toxicity High (Category 1) ZERO drain disposal.[1]

| Solubility | Organic Solvents | Incompatible with water; requires organic spill kits.[1] |

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this targeted protection strategy.

A. Hand Protection (The Critical Barrier)

Why: Latex gloves degrade rapidly upon contact with fatty esters, becoming permeable within minutes without visible signs of damage.[1] Protocol:

  • Routine Handling (Splash Protection):

    • Material: Nitrile Rubber (Accelerator-free preferred).[1]

    • Minimum Thickness: 0.11 mm (4-5 mil).

    • Standard: EN 374 Type B.[1]

    • Change Frequency: Every 30 minutes or immediately upon splash.[1]

  • Immersion / Spill Cleanup:

    • Material: Barrier Laminate (e.g., Silver Shield®) or Viton®.[1]

    • Logic: These materials provide >480 min breakthrough time against aliphatic esters.[1]

B. Eye & Face Protection

Why: FAMEs are ocular irritants (Category 2A).[1] Their oily nature makes them difficult to rinse out with water alone.[1]

  • Standard: Chemical Safety Goggles (Indirect Vent).[1] Safety glasses are insufficient for pouring operations due to the risk of viscous splash-back.[1]

  • Emergency: Eyewash station must be within 10 seconds (ANSI Z358.1).[1]

C. Respiratory Protection

Why: Only required during high-temperature synthesis (>60°C) or aerosolization.[1]

  • Hardware: Half-face respirator.[1]

  • Filter Type: Type A (Organic Vapor) - Brown Color Code.[1]

Operational Workflow & Decision Logic

This diagram outlines the decision-making process for handling Methyl 2-methyldodecanoate, ensuring safety protocols adapt to the specific experimental context.

SafeHandlingWorkflow Start Start: Handling Methyl 2-methyldodecanoate RiskAssess Step 1: Activity Risk Assessment Start->RiskAssess DecisionHeat Is Heating (>60°C) or Aerosolization involved? RiskAssess->DecisionHeat RoutinePPE Routine PPE: Nitrile Gloves (0.11mm) Safety Goggles Lab Coat DecisionHeat->RoutinePPE No HighRiskPPE High-Risk PPE: Fume Hood REQUIRED Respirator (Type A) Double Nitrile or Laminate Gloves DecisionHeat->HighRiskPPE Yes Transfer Step 2: Transfer/Aliquot Use Positive Displacement Pipette (Viscosity Management) RoutinePPE->Transfer HighRiskPPE->Transfer SpillCheck Did a Spill Occur? Transfer->SpillCheck Cleanup Spill Response: 1. Absorb with Vermiculite/Sand 2. Do NOT use water initially 3. Solvent wipe (Ethanol/Acetone) SpillCheck->Cleanup Yes Disposal Step 3: Disposal Segregate into Non-Halogenated Organic Waste Stream SpillCheck->Disposal No Cleanup->Disposal End Process Complete Wash Hands Disposal->End

Figure 1: Operational decision matrix for safe handling, distinguishing between routine aliquoting and high-risk (heated) procedures.

Detailed Handling Protocols

Protocol A: Safe Aliquoting (Viscosity Management)

Causality: Methyl esters are viscous.[1] Air-displacement pipettes often drip, causing contamination.[1]

  • Preparation: Place an absorbent pad (bench protector) in the fume hood.[1]

  • Tool Selection: Use a positive displacement pipette or a glass syringe.[1]

  • Transfer:

    • Aspirate slowly to prevent bubble formation.[1]

    • Wipe the pipette tip with a Kimwipe before dispensing to remove outer residue.[1]

    • Dispense against the wall of the receiving vessel to minimize splashing.[1]

Protocol B: Spill Management (Lipophilic Containment)

Self-Validating Step: If you use water, the spill will spread (hydrophobic effect).[1] If the absorbent turns translucent, the ester is absorbed.[1]

  • Isolate: Evacuate the immediate 2-meter radius.[1]

  • Absorb: Cover the spill with vermiculite, dry sand, or polypropylene pads.[1] Do not use paper towels (they saturate and drip).[1]

  • Clean: Once bulk liquid is absorbed, wipe the surface with Acetone or Ethanol (esters are soluble in alcohols).[1]

  • Verify: The surface should no longer feel "greasy" to a gloved touch.[1]

Disposal & Environmental Stewardship

Regulatory Status: Methyl esters of fatty acids are generally classified as Aquatic Acute 1 (H400) and Aquatic Chronic 2 (H411) .[1][2]

  • Strict Prohibition: Never pour down the sink. It will coat pipes and kill aquatic life downstream.[1]

  • Waste Stream:

    • Label: "Non-Halogenated Organic Waste."[1]

    • Constituents: Methyl 2-methyldodecanoate, Acetone (wash solvent).[1]

    • Container: HDPE or Glass (avoid PVC/Vinyl containers for long-term storage).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Methyl dodecanoate (CAS 111-82-0). [Reference for physicochemical properties of C12 methyl esters]. [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Fatty acids, C12-18, methyl esters.[1] [Reference for Aquatic Toxicity H400/H411]. [Link]

Sources

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